ethyl N-[4-(ethylthio)benzoyl]glycinate
Description
Ethyl N-[4-(ethylthio)benzoyl]glycinate is a glycine-derived ester featuring a 4-(ethylthio)benzoyl moiety. This compound belongs to a class of substituted benzamides and glycinate esters, which are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, prodrugs, or intermediates in organic synthesis. The ethylthio (-S-C₂H₅) substituent at the para position of the benzoyl group confers unique electronic and steric properties, influencing solubility, reactivity, and biological activity .
Properties
IUPAC Name |
ethyl 2-[(4-ethylsulfanylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-12(15)9-14-13(16)10-5-7-11(8-6-10)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXVJITVPYYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Ethyl N-(4-Substituted Benzoyl)glycinates
Key Observations :
- Electronic Effects: The ethylthio group (-S-C₂H₅) is electron-donating, enhancing resonance stabilization of the benzoyl group compared to electron-withdrawing substituents (e.g., -Cl, -Br). This may improve solubility in non-polar solvents but reduce electrophilic reactivity in nucleophilic acyl substitution reactions.
- Biological Activity : While halogenated analogs (e.g., -Cl, -Br) are often used in kinase inhibitor scaffolds (e.g., CEP-1347 in ), the ethylthio variant’s sulfur atom could facilitate interactions with cysteine residues in enzyme active sites .
Comparison with Non-Glycinate Benzamide Derivatives
Key Observations :
- Synthetic Utility : Unlike Rip-B (synthesized via benzoyl chloride and phenethylamine in ), the target compound may require thiobenzoyl chloride intermediates, complicating synthesis.
Pharmacological and Physicochemical Data
Physicochemical Properties (Theoretical)
| Property | This compound | Ethyl N-(4-chlorophenyl)glycinate |
|---|---|---|
| LogP (Lipophilicity) | ~2.8 (estimated) | ~2.5 |
| Water Solubility | Low (due to ethylthio group) | Moderate |
| Melting Point | Not reported | 90°C (for Rip-B in ) |
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